2,6-dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of 2,6-dimethoxybenzyl bromide. This intermediate can be synthesized by reacting 2,6-dimethoxybenzyl alcohol with phosphorus tribromide or hydrobromic acid . The subsequent steps involve the formation of the thiadiazole ring and the final coupling with the benzamide moiety under specific reaction conditions.
Chemical Reactions Analysis
2,6-Dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
2,6-Dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Known for its hallucinogenic properties and high affinity for serotonin receptors.
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe): Another compound with strong hallucinogenic effects and similar receptor binding properties.
2,5-Dimethoxyphenethylamines (2C series): These compounds share structural similarities and exhibit psychoactive effects. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-24-13-8-5-4-7-12(13)11-16-21-22-19(27-16)20-18(23)17-14(25-2)9-6-10-15(17)26-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
HBGCFBLVCNPBPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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